4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine
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Overview
Description
4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine is a chemical compound with the molecular formula C9H15NOS It is a derivative of morpholine, a heterocyclic amine, and contains a prop-2-yn-1-yl group attached to a sulfanyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine typically involves the reaction of morpholine with a suitable alkylating agent. One common method is the alkylation of morpholine with 2-bromoethyl prop-2-yn-1-yl sulfide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target molecules, while the morpholine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(Prop-2-yn-1-yl)morpholine: Lacks the sulfanyl ethyl group.
4-(2-Propyn-1-yl)morpholine: Another name for 4-(Prop-2-yn-1-yl)morpholine.
4-Propargylmorpholine: Another name for 4-(Prop-2-yn-1-yl)morpholine.
Uniqueness
4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine is unique due to the presence of both the prop-2-yn-1-yl group and the sulfanyl ethyl chain. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
62620-16-0 |
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Molecular Formula |
C9H15NOS |
Molecular Weight |
185.29 g/mol |
IUPAC Name |
4-(2-prop-2-ynylsulfanylethyl)morpholine |
InChI |
InChI=1S/C9H15NOS/c1-2-8-12-9-5-10-3-6-11-7-4-10/h1H,3-9H2 |
InChI Key |
MQDCCQRLFAWXFQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSCCN1CCOCC1 |
Origin of Product |
United States |
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